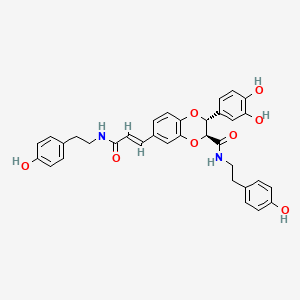
Cannabisin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabisin M is a lignanamide compound isolated from the seeds of Cannabis sativa LThis compound has been studied for its potential antioxidant and acetylcholinesterase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cannabisin M involves the extraction of hemp seeds followed by purification processes. The extraction is typically performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from hemp seeds, followed by purification using advanced chromatographic techniques. The development of more efficient and sustainable extraction methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
Cannabisin M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Cannabisin M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignanamide chemistry and its reactivity.
Biology: Studied for its potential antioxidant and acetylcholinesterase inhibitory activities, which may have implications in neuroprotection and anti-aging research.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Mechanism of Action
Cannabisin M exerts its effects primarily through its antioxidant and acetylcholinesterase inhibitory activities. The compound interacts with molecular targets such as reactive oxygen species and acetylcholinesterase enzymes. By scavenging free radicals and inhibiting acetylcholinesterase, this compound helps in reducing oxidative stress and improving cholinergic function .
Comparison with Similar Compounds
Similar Compounds
Cannabisin A, B, C, D, E, F, G: These are other lignanamides found in Cannabis sativa L. that share structural similarities with Cannabisin M.
Grossamide: Another lignanamide with similar biological activities
Uniqueness
This compound is unique due to its specific antioxidant and acetylcholinesterase inhibitory activities. While other lignanamides also exhibit these properties, this compound has shown higher potency in some studies, making it a compound of interest for further research .
Properties
Molecular Formula |
C34H32N2O8 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-6-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C34H32N2O8/c37-25-8-1-21(2-9-25)15-17-35-31(41)14-6-23-5-13-29-30(19-23)44-33(32(43-29)24-7-12-27(39)28(40)20-24)34(42)36-18-16-22-3-10-26(38)11-4-22/h1-14,19-20,32-33,37-40H,15-18H2,(H,35,41)(H,36,42)/b14-6+/t32-,33+/m1/s1 |
InChI Key |
YJZSVAMKJBSVAX-OFIDKDFJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC3=C(C=C2)O[C@@H]([C@H](O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC3=C(C=C2)OC(C(O3)C(=O)NCCC4=CC=C(C=C4)O)C5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


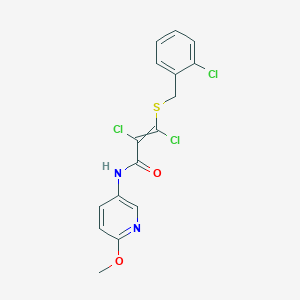
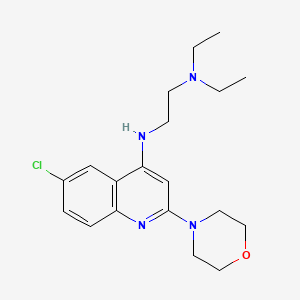

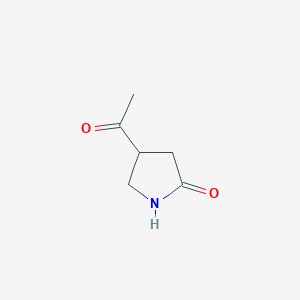
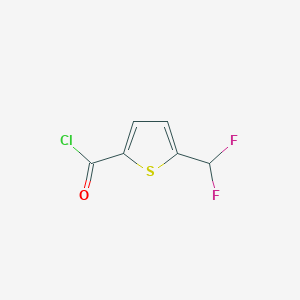
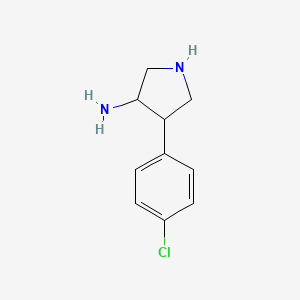
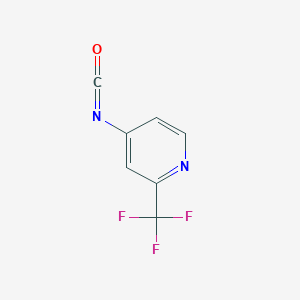
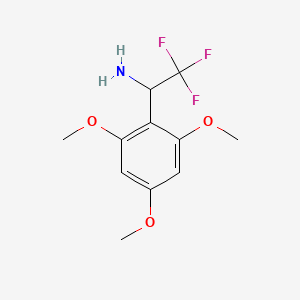
![methyl 2-[3-(4-chlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B14862018.png)
![5-(alpha-Cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c] pyridine hydrochloride](/img/structure/B14862024.png)
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B14862026.png)
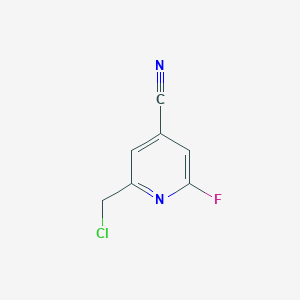
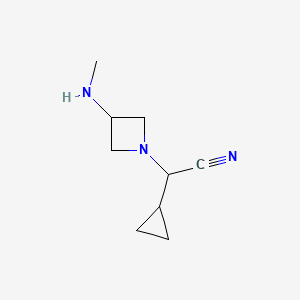
![(1R,5R,6S,7S,11Z)-4-ethyl-5,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14862042.png)
